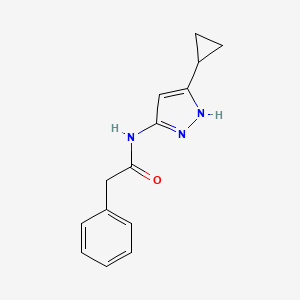![molecular formula C16H18O B12899737 Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]- CAS No. 84922-05-4](/img/structure/B12899737.png)
Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Isopropylphenyl)cyclopropyl)furan is an organic compound that belongs to the class of cyclopropyl furans. This compound is characterized by a furan ring substituted with a cyclopropyl group, which in turn is substituted with a 4-isopropylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by the introduction of the 4-isopropylphenyl group. The reaction conditions typically involve the use of a cyclopropanation reagent such as diazo compounds in the presence of a catalyst like rhodium or copper. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(4-Isopropylphenyl)cyclopropyl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in inflammation and microbial resistance .
Comparison with Similar Compounds
2-Isopropylfuran: A simpler analog with similar structural features but lacking the cyclopropyl group.
4-Isopropylphenylfuran: Another analog with the isopropylphenyl group directly attached to the furan ring.
Uniqueness: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan is unique due to the presence of both the cyclopropyl and 4-isopropylphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Properties
CAS No. |
84922-05-4 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)cyclopropyl]furan |
InChI |
InChI=1S/C16H18O/c1-11(2)12-5-7-13(8-6-12)14-10-15(14)16-4-3-9-17-16/h3-9,11,14-15H,10H2,1-2H3 |
InChI Key |
DFAGZULMEQUZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


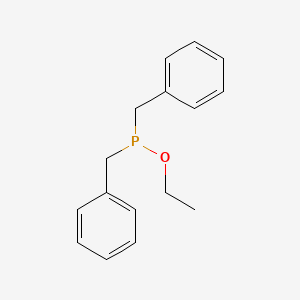
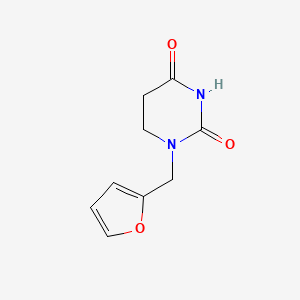
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)

![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
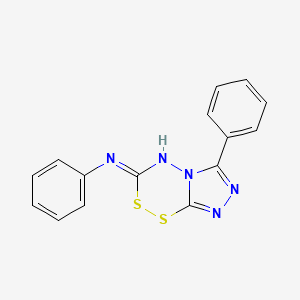
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
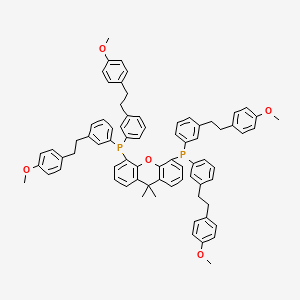
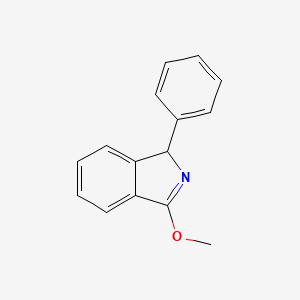
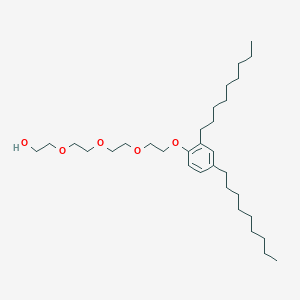
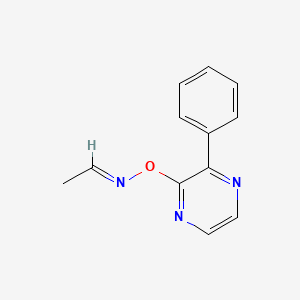
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
